molecular formula C13H10N6O B2839944 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide CAS No. 1421471-93-3

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide

Cat. No. B2839944
CAS RN: 1421471-93-3
M. Wt: 266.264
InChI Key: OLFJYJVYKGRSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is a compound that belongs to the class of organic compounds known as pyrazoles . It is a part of a larger family of compounds known as azinyl azolyl pyrimidines, which are of interest as N,N,N-tridentate ligands for the synthesis of transition metal coordination compounds .


Synthesis Analysis

The synthesis of “this compound” involves the use of various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Routes have been proposed for the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles, which include this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Experimental and theoretical studies of the electronic structure of the resulting compounds have been carried out .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are influenced by the presence of the pyrimidine ring. It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, one related compound was described as a white solid with a melting point of 147–150 °C . Another related compound was described as a light yellow solid with a melting point of 130–133 °C .

Scientific Research Applications

NNMT Inhibitors for Treating Diabetes and Metabolic Disorders

Novel pyrimidine-5-carboxamide compounds, including N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT) for the treatment of diabetes, metabolic syndrome, and chronic kidney disease. NNMT plays a crucial role in metabolic pathways, and its inhibition has shown potential in improving insulin resistance and reducing obesity-related risks (Sabnis, 2021).

Molecular Assemblies in Cocrystals

The compound has been involved in studies related to molecular assemblies in cocrystals, particularly in the context of pharmaceutically active N-donor compounds. These studies focus on the basic recognition patterns and crystal lattice energetic features, contributing to the development of pharmaceutical formulations (Jarzembska et al., 2017).

Structure-Activity Relationship (SAR) of NNMT Inhibitors

Research has been conducted on understanding the structure-activity relationship for small molecule inhibitors of NNMT, which is vital for the design of new therapeutic agents for metabolic and chronic diseases. These studies highlight the importance of the compound's structural components in enzyme inhibition (Neelakantan et al., 2017).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

Compounds derived from this compound have been investigated for their antitumor, antifungal, and antibacterial activities. These studies explore the pharmacophore sites responsible for biological activity, leading to potential therapeutic applications (Titi et al., 2020).

Inhibition of P450 Enzymes

The compound has been studied for its inhibitory effects on human P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is important for drug development and safety evaluations (Gaudineau & Auclair, 2004).

Mechanism of Action

While the specific mechanism of action for “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is not explicitly mentioned in the search results, compounds with similar structures have been found to exhibit various biological activities. For example, pyrazole-containing compounds have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-12(10-3-1-4-14-7-10)18-11-8-15-13(16-9-11)19-6-2-5-17-19/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFJYJVYKGRSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.